molecular formula C30H48O6 B073009 Triheptyl benzene-1,2,4-tricarboxylate CAS No. 1528-48-9

Triheptyl benzene-1,2,4-tricarboxylate

Cat. No. B073009
CAS RN: 1528-48-9
M. Wt: 504.7 g/mol
InChI Key: SYKYENWAGZGAFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triheptyl benzene-1,2,4-tricarboxylate (TBTC) is a highly useful organic compound that has gained significant attention in recent years due to its unique properties. TBTC is a tricarboxylate ester that is widely used as a plasticizer in the manufacture of polyvinyl chloride (PVC) and other polymers. It is also used as a lubricant additive, a heat transfer fluid, and a flame retardant. TBTC is a colorless, odorless, and non-toxic compound that is highly stable under a wide range of conditions.

Mechanism Of Action

The mechanism of action of Triheptyl benzene-1,2,4-tricarboxylate is not fully understood, but it is believed to be due to its ability to interact with the polymer chains and reduce their intermolecular forces. This results in increased flexibility and reduced brittleness of the polymers. Triheptyl benzene-1,2,4-tricarboxylate also acts as a lubricant by reducing the friction between the surfaces of the moving parts. In heat transfer applications, Triheptyl benzene-1,2,4-tricarboxylate improves the efficiency of the heat transfer by reducing the thermal resistance between the surfaces. In flame retardancy, Triheptyl benzene-1,2,4-tricarboxylate acts by releasing water and carbon dioxide upon heating, which dilutes the flammable gases and reduces the heat release rate.

Biochemical And Physiological Effects

Triheptyl benzene-1,2,4-tricarboxylate has not been extensively studied for its biochemical and physiological effects. However, it is considered to be a non-toxic compound that does not pose any health hazards. It is not metabolized by the body and is excreted unchanged in the urine.

Advantages And Limitations For Lab Experiments

Triheptyl benzene-1,2,4-tricarboxylate has several advantages for lab experiments. It is a highly stable compound that can be easily synthesized and purified. It is also non-toxic and does not pose any health hazards. However, Triheptyl benzene-1,2,4-tricarboxylate has some limitations for lab experiments. It is not soluble in water and requires organic solvents for its dissolution. It is also not compatible with some analytical techniques, such as gas chromatography, due to its high boiling point.

Future Directions

Triheptyl benzene-1,2,4-tricarboxylate has several potential future directions for research. In the field of materials science, Triheptyl benzene-1,2,4-tricarboxylate can be further studied for its applications in the manufacture of advanced polymers with improved properties. In the field of lubrication, Triheptyl benzene-1,2,4-tricarboxylate can be further studied for its applications in reducing the wear of moving parts in various industrial processes. In the field of heat transfer, Triheptyl benzene-1,2,4-tricarboxylate can be further studied for its applications in improving the efficiency of heat transfer in various industrial processes. In the field of flame retardancy, Triheptyl benzene-1,2,4-tricarboxylate can be further studied for its applications in reducing the flammability of various materials. Overall, Triheptyl benzene-1,2,4-tricarboxylate has significant potential for further research and development in various fields of science.
Conclusion
In conclusion, Triheptyl benzene-1,2,4-tricarboxylate is a highly useful organic compound that has gained significant attention in recent years due to its unique properties. It is widely used as a plasticizer, lubricant additive, heat transfer fluid, and flame retardant. Triheptyl benzene-1,2,4-tricarboxylate has been extensively studied for its various applications in different fields of science. It is a highly stable compound that can be easily synthesized and purified. Triheptyl benzene-1,2,4-tricarboxylate has several potential future directions for research, and it has significant potential for further research and development in various fields of science.

Synthesis Methods

Triheptyl benzene-1,2,4-tricarboxylate can be synthesized by the esterification of benzene-1,2,4-tricarboxylic acid with heptanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by distillation. The yield of Triheptyl benzene-1,2,4-tricarboxylate is typically high, and the purity can be easily controlled by adjusting the reaction conditions.

Scientific Research Applications

Triheptyl benzene-1,2,4-tricarboxylate has been extensively studied for its various applications in different fields of science. In the field of materials science, Triheptyl benzene-1,2,4-tricarboxylate is used as a plasticizer in the manufacture of PVC and other polymers. It has been shown to improve the flexibility, durability, and thermal stability of the polymers. In the field of lubrication, Triheptyl benzene-1,2,4-tricarboxylate is used as an additive to improve the lubricity and reduce the wear of the lubricants. In the field of heat transfer, Triheptyl benzene-1,2,4-tricarboxylate is used as a fluid to transfer heat in various industrial processes. In the field of flame retardancy, Triheptyl benzene-1,2,4-tricarboxylate is used as a flame retardant in plastics, textiles, and other materials.

properties

CAS RN

1528-48-9

Product Name

Triheptyl benzene-1,2,4-tricarboxylate

Molecular Formula

C30H48O6

Molecular Weight

504.7 g/mol

IUPAC Name

triheptyl benzene-1,2,4-tricarboxylate

InChI

InChI=1S/C30H48O6/c1-4-7-10-13-16-21-34-28(31)25-19-20-26(29(32)35-22-17-14-11-8-5-2)27(24-25)30(33)36-23-18-15-12-9-6-3/h19-20,24H,4-18,21-23H2,1-3H3

InChI Key

SYKYENWAGZGAFV-UHFFFAOYSA-N

SMILES

CCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCC)C(=O)OCCCCCCC

Canonical SMILES

CCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCC)C(=O)OCCCCCCC

Other CAS RN

1528-48-9

Origin of Product

United States

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